molecular formula C23H19F6N3O B611248 TC-I 2014

TC-I 2014

Cat. No.: B611248
M. Wt: 467.4 g/mol
InChI Key: VSMFCZZEKTVDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC-I 2014 is a potent and orally active benzimidazole-containing compound that acts as an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. It has been shown to exhibit significant antiallodynic properties in various pain models .

Biochemical Analysis

Biochemical Properties

TC-I 2014 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) superfamily of cation channels . It has been shown to inhibit TRPM8 currents in HEK293 cells stably expressing canine or human TRPM8 . The IC50 values are 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .

Cellular Effects

This compound influences cell function by acting as a potent TRPM8 antagonist . TRPM8 channels are involved in various cellular processes, including pain sensation and thermosensation. By inhibiting these channels, this compound can modulate these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the TRPM8 channel . This inhibition prevents the influx of calcium ions into the cell, which is a key step in the activation of the pain and cold sensation pathways .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on the TRPM8 channel, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .

Dosage Effects in Animal Models

In animal models, this compound has been shown to prevent icilin-induced withdrawal responses . The compound produced greater than 90% inhibition at dosages of 3, 5.6, and 10 mg/kg administered 2 hours prior to icilin challenge .

Metabolic Pathways

Given its role as a TRPM8 antagonist, it is likely involved in the regulation of calcium ion homeostasis within the cell .

Transport and Distribution

Given its role as a TRPM8 antagonist, it is likely that it is transported to areas of the cell where TRPM8 channels are present .

Subcellular Localization

Given its role as a TRPM8 antagonist, it is likely that it localizes to areas of the cell where TRPM8 channels are present .

Preparation Methods

The synthesis of TC-I 2014 involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization to introduce the trifluoromethyl groups. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the benzimidazole ring. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

TC-I 2014 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

TC-I 2014 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

TC-I 2014 is unique due to its high potency and selectivity for the TRPM8 channel. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific applications.

Properties

IUPAC Name

3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMFCZZEKTVDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the interaction between TC-I 2014 and the TRPM8 receptor based on the provided research?

A1: The provided research paper focuses on the structural analysis of the TRPM8 cold receptor using single-particle electron cryo-microscopy. [] This powerful technique allows researchers to visualize the receptor at a near-atomic resolution. The paper specifically investigates the structure of TRPM8 bound to this compound. By analyzing this complex, researchers can gain valuable insights into the binding site of this compound on the receptor and understand how this interaction might modulate the receptor's activity.

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